molecular formula C12H9ClO3 B5814977 5-(2-chloro-3-methylphenyl)-2-furoic acid

5-(2-chloro-3-methylphenyl)-2-furoic acid

Cat. No. B5814977
M. Wt: 236.65 g/mol
InChI Key: UDWLWCSHRVWSCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-chloro-3-methylphenyl)-2-furoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CFTRinh-172, and it is a potent inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) protein.

Mechanism of Action

CFTRinh-172 inhibits the activity of CFTR by binding to a specific site on the protein. This binding prevents the opening of the chloride channel, which leads to a decrease in chloride ion transport across cell membranes. This inhibition of CFTR activity can have therapeutic benefits in the treatment of cystic fibrosis.
Biochemical and Physiological Effects:
The inhibition of CFTR activity by CFTRinh-172 has been shown to have several biochemical and physiological effects. These include an increase in the viscosity of mucus in the respiratory tract, a decrease in the secretion of bicarbonate ions in the pancreas, and a reduction in the transport of sperm in the reproductive system.

Advantages and Limitations for Lab Experiments

One of the major advantages of CFTRinh-172 is its high potency and selectivity for CFTR inhibition. This makes it an ideal tool for studying the role of CFTR in various physiological processes. However, one limitation of CFTRinh-172 is its potential off-target effects, which can lead to unintended consequences in experimental systems.

Future Directions

There are several future directions for research on CFTRinh-172. One area of interest is the development of more potent and selective CFTR inhibitors for the treatment of cystic fibrosis. Another direction is the study of the physiological effects of CFTR inhibition in other systems, such as the gastrointestinal tract and the skin. Additionally, the use of CFTRinh-172 as a research tool in the study of ion transport and membrane biology is an area of ongoing investigation.

Synthesis Methods

The synthesis of 5-(2-chloro-3-methylphenyl)-2-furoic acid involves the reaction between 2-chloro-3-methylphenylboronic acid and 2-furoic acid in the presence of a palladium catalyst. The reaction is carried out in an organic solvent, typically dimethyl sulfoxide (DMSO), under controlled conditions of temperature and pressure.

Scientific Research Applications

The primary application of 5-(2-chloro-3-methylphenyl)-2-furoic acid is in the field of cystic fibrosis research. CFTR is a protein that regulates the transport of chloride ions across cell membranes. Mutations in the CFTR gene can lead to the development of cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTRinh-172 has been shown to inhibit the activity of CFTR, which makes it a potential therapeutic agent for the treatment of cystic fibrosis.

properties

IUPAC Name

5-(2-chloro-3-methylphenyl)furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO3/c1-7-3-2-4-8(11(7)13)9-5-6-10(16-9)12(14)15/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWLWCSHRVWSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=C(O2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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